molecular formula C6H6MgO4 B1198104 Magnesium acrylate CAS No. 5698-98-6

Magnesium acrylate

Cat. No.: B1198104
CAS No.: 5698-98-6
M. Wt: 166.41 g/mol
InChI Key: DWLAVVBOGOXHNH-UHFFFAOYSA-L
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Description

Magnesium acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of magnesium ions bonded to acrylate anions. This compound is known for its applications in various fields, including polymer chemistry, materials science, and biomedical engineering. Its unique properties, such as biocompatibility and reactivity, make it a valuable compound for scientific research and industrial applications.

Mechanism of Action

Target of Action

Magnesium acrylate, a type of acrylate salt, is primarily used as a precursor in the formation of polymer networks . It is a key component in the production of acrylate grouting materials, which are used for sealing micro-cracks, preventing seepage, and reinforcing stratum .

Mode of Action

This compound interacts with its targets through a process known as free radical homopolymerization . This process involves the reaction of this compound with other compounds to form a polymer gel network . The polymerization process results in the formation of a highly elastic water-plugging gel .

Biochemical Pathways

Magnesium, a key component of this compound, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

It is known that magnesium, a key component of this compound, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Result of Action

The primary result of the action of this compound is the formation of a highly elastic water-plugging gel . This gel has significant applications in the construction industry, particularly in the sealing of micro-cracks, prevention of seepage, and reinforcement of stratum . The gel exhibits excellent durability, maintaining its structure and function even after extended periods .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the polymerization process that forms the gel network can be affected by temperature and the presence of other chemicals . Additionally, the antimicrobial properties of coatings containing this compound have been found to be enhanced in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium acrylate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{CHCOOH} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium chloride with sodium acrylate in an aqueous solution. The reaction is followed by filtration and drying to obtain the final product. The process can be summarized as: [ \text{MgCl}_2 + 2 \text{CH}_2=\text{CHCOONa} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{NaCl} ]

Chemical Reactions Analysis

Types of Reactions: Magnesium acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) are commonly used under aqueous conditions.

    Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.

Major Products Formed:

Comparison with Similar Compounds

Magnesium acrylate can be compared with other acrylate compounds such as:

    Calcium Acrylate: Similar to this compound, calcium acrylate forms hydrogels but with different mechanical properties.

    Sodium Acrylate: Sodium acrylate is widely used in superabsorbent polymers but lacks the biocompatibility of this compound.

    Potassium Acrylate: Potassium acrylate is used in similar applications but has different solubility and reactivity profiles.

Uniqueness of this compound: this compound stands out due to its biocompatibility, making it suitable for biomedical applications. Additionally, its ability to form coordination complexes with various ligands adds to its versatility in scientific research and industrial applications .

Properties

IUPAC Name

magnesium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLAVVBOGOXHNH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name Magnesium acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50890599
Record name Magnesium acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5698-98-6
Record name Magnesium acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, magnesium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAGNESIUM ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38V94J49HW
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Synthesis routes and methods I

Procedure details

A 50 percent solution of magnesium acrylate is prepared by reacting 466 g of magnesium hydroxide in 1050 ml of water with 1152 g of acrylic acid in a stirred, cooled reaction vessel. Acrylic acid is added slowly to the magnesium hydroxide. The temperature of the reaction mixture does not exceed 30° C. during the addition. The reaction mixture is filtered to yield a clear, slightly yellow solution.
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466 g
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1152 g
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Synthesis routes and methods II

Procedure details

Into the flask described hereinabove there were placed 510.55 g of magnesium dibutanolate, 498.6 g of diethylene glycol monobutyl ether, and 2.8 g of 4-methoxyphenol. To this mixture there were quickly added in drops 431.7 grams of acrylic acid by means of a dropping funnel. The temperature thereby increased to 48° C. The product remained liquid and stable so that it could be heated to 90° C. during 30 minutes. The co-product butanol was expelled during 1 hour using vacuum up to 200 mbar.
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510.55 g
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498.6 g
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2.8 g
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431.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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